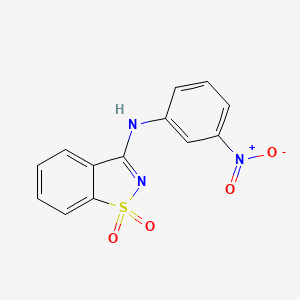

![molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide and its derivatives often involves complex reactions utilizing various reagents and conditions to achieve the desired structural configurations. A typical synthesis approach includes the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with specific reagents like N,N,N',N'-tetramethylchlorophosphoramide to achieve targeted modifications at the benzimidazole moiety (Raouafi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has been elucidated through various spectroscopic and structural techniques, including X-ray diffraction. These analyses reveal detailed information on the molecular conformations, crystal systems, and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's stability and reactivity (Raouafi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide derivatives can vary widely, including oxidation, reduction, and functional group transformations. These reactions are often dictated by the compound's chemical structure, particularly the reactivity of the benzimidazole ring and the substituents attached to it. For instance, specific derivatives have been synthesized to enhance selective interactions with biological targets, demonstrating the compound's versatile chemical reactivity (Zarrinmayeh et al., 1998).

Wissenschaftliche Forschungsanwendungen

Organic Compound Synthesis

Research into organic N-halogen compounds has led to the development of processes for creating N-benzimidoylsulfilimines and other related compounds through reactions involving N-chlorobenzamidine. These compounds have been studied for their potential in synthesizing 1,2,4-oxadiazoles, highlighting the importance of benzimidazole derivatives in the preparation of organic compounds with potential applications in various chemical syntheses (Fuchigami & Odo, 1977).

Antimicrobial and Anticancer Activities

Benzimidazole derivatives have been evaluated for their selective activity against neuropeptide Y Y1 receptors, with potential implications for developing antiobesity drugs. This showcases the versatility of benzimidazole compounds in targeting specific biological receptors (Zarrinmayeh et al., 1998).

Furthermore, novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to interact with DNA, inducing cytotoxic effects against various cancer cell lines. This demonstrates the potential use of benzimidazole derivatives in cancer research and therapy (Paul et al., 2015).

Anti-inflammatory and Antimicrobial Potential

N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for their anti-inflammatory and antimicrobial potential. These studies underline the significance of benzimidazole derivatives in developing new pharmacological agents (Sethi et al., 2018).

Theoretical Studies on Corrosion Inhibition

Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors. These investigations provide insights into the molecular properties that contribute to their effectiveness in protecting metals from corrosion, further expanding the application scope of benzimidazole compounds (Obot & Obi-Egbedi, 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and it is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

The future directions for the study of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research . Further studies are needed to explore its properties and potential uses.

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVWNPZUYLTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

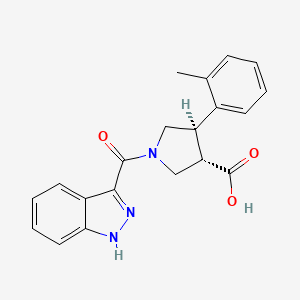

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

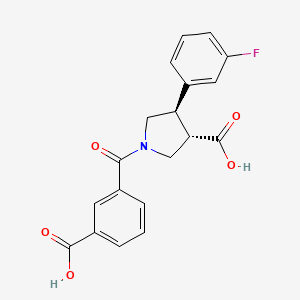

![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

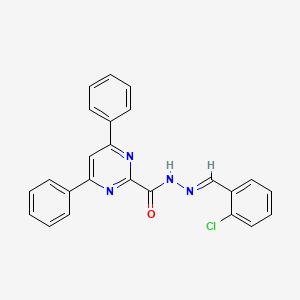

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)